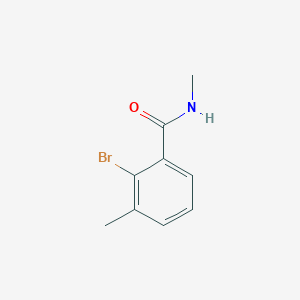

2-Bromo-N,3-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWJIRCJNHBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development for 2 Bromo N,3 Dimethylbenzamide

Comprehensive Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Bromo-N,3-dimethylbenzamide, two primary strategic disconnections are most logical, revolving around the formation of the amide bond and the introduction of the bromine substituent.

C(O)-N Bond Disconnection: This is the most common and direct disconnection for an amide. This strategy breaks the bond between the carbonyl carbon and the nitrogen atom. This disconnection points to two precursor fragments: an activated derivative of 2-bromo-3-methylbenzoic acid and methylamine. The benzoic acid derivative could be an acyl halide (e.g., 2-bromo-3-methylbenzoyl chloride) or the carboxylic acid itself, which would require an activating agent for amidation. This approach builds the brominated aromatic core first and then forms the amide linkage.

Aryl C-Br Bond Disconnection: An alternative strategy involves disconnecting the carbon-bromine bond on the aromatic ring. This retrosynthetic step suggests that the target molecule can be synthesized from an N,3-dimethylbenzamide precursor via an aromatic bromination reaction. The success of this route is highly dependent on the ability to control the regioselectivity of the bromination, directing the bromine atom specifically to the C-2 position of the aromatic ring, which is ortho to both the methyl and the amide functional groups.

These two disconnections form the basis for the primary synthetic strategies discussed in the following sections: either building the amide from a pre-brominated acid or brominating a pre-formed amide.

Established Synthetic Routes to N-Substituted Benzamides and Brominated Aromatic Systems

Following the C(O)-N bond disconnection strategy, several established methods exist for the formation of the amide bond, starting from precursors where the aromatic ring is already brominated.

A classic and highly effective method for amide synthesis is the reaction of an amine with an acyl halide. In this context, 2-bromo-3-methylbenzoyl chloride serves as a key intermediate. This compound is a reactive derivative of 2-bromo-3-methylbenzoic acid, poised for nucleophilic attack by methylamine.

The reaction, typically a Schotten-Baumann type, involves the treatment of 2-bromo-3-methylbenzoyl chloride with methylamine or a solution of methylamine in an appropriate solvent. A base, such as pyridine or an excess of methylamine, is often included to neutralize the hydrogen chloride (HCl) byproduct that is generated during the reaction. This method is generally high-yielding and proceeds under mild conditions.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| 2-Bromo-3-methylbenzoyl chloride | Methylamine | Inert solvent (e.g., CH₂Cl₂), base (e.g., pyridine or excess methylamine), 0°C to room temperature | This compound |

Table 1: Synthesis via Acyl Halide Amidation

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, eliminating the need to first convert the acid to a more reactive species like an acyl halide. While this is an atom-economical approach, the reaction is thermodynamically challenging as it produces water, and typically requires high temperatures or the use of coupling agents to proceed efficiently.

Modern synthetic chemistry has introduced various reagents to facilitate this transformation under milder conditions. Silicon-based reagents, such as methyltrimethoxysilane (MTM), have been shown to be effective for direct amidation protocols. nih.gov The proposed mechanism involves the in-situ formation of a silyl ester intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov This approach avoids harsh conditions and can produce the final amide product in high purity. nih.gov

| Reactant 1 | Reactant 2 | Example Reagent/Catalyst | Key Feature |

| 2-Bromo-3-methylbenzoic acid | Methylamine | Methyltrimethoxysilane (MTM) nih.gov | In-situ activation of the carboxylic acid |

| 2-Bromo-3-methylbenzoic acid | Methylamine | Phosphonium-based coupling agents acs.org | Forms activated (acyloxy)-phosphonium salt intermediate |

| 2-Bromo-3-methylbenzoic acid | Methylamine | Boron-based catalysts | Promotes dehydration |

Table 2: Direct Amidation Methodologies

Regioselective Bromination Strategies of N,3-Dimethylbenzamide Precursors

This synthetic approach corresponds to the Aryl C-Br disconnection, where the N,3-dimethylbenzamide core is constructed first, followed by the introduction of the bromine atom. The critical challenge in this strategy is controlling the position of bromination on the aromatic ring. The ring has two directing groups: the methyl group (-CH₃) at C-3 (an activating, ortho, para-director) and the N-methylamide group (-CONHCH₃) at C-1 (a deactivating, meta-director). The desired product requires bromination at the C-2 position, which is ortho to both substituents. The activating nature of the methyl group generally makes the positions ortho and para to it (C-2, C-4, C-6) the most likely sites for electrophilic attack.

Electrophilic aromatic substitution is the fundamental mechanism for introducing a bromine atom onto a benzene (B151609) ring. nih.govlibretexts.org

Molecular Bromine (Br₂): The classic method for aromatic bromination involves using molecular bromine, typically in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. libretexts.orglumenlearning.com

N-Bromosuccinimide (NBS): NBS is a versatile and often more selective brominating agent. nih.gov For aromatic systems, it is frequently used with a protic or Lewis acid catalyst to generate the electrophilic bromine species. It is considered a safer and easier-to-handle alternative to liquid bromine. In the synthesis of related compounds, such as 2-amino-5-bromo-N,3-dimethylbenzamide, NBS has been successfully employed as the brominating reagent. google.com

Oxidative bromination methods are considered "greener" alternatives as they generate the active brominating agent, Br₂, in situ from a stable bromide salt, typically hydrobromic acid (HBr) or an alkali metal bromide. This avoids the handling of hazardous elemental bromine.

A widely used system employs hydrogen peroxide (H₂O₂) as a clean and inexpensive oxidant to convert HBr to Br₂. nih.govnih.gov The only byproduct of the oxidation is water, making this an environmentally benign process. nih.gov This specific technique has been documented in the synthesis of a closely related intermediate, 2-amino-5-bromo-N,3-dimethylbenzamide, from 2-amino-N,3-dimethylbenzamide, achieving a high yield of 94%. google.com Another advanced oxidative technique is electrochemical bromination, where an electric current is used to oxidize HBr to generate bromine directly in the reaction mixture. This method offers excellent control and efficiency, with reported yields as high as 97.12% for the bromination of a similar precursor. google.comresearchgate.net

| Method | Bromine Source | Oxidant/Catalyst | Reported Yield (on related compounds) | Reference |

| H₂O₂/HBr System | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | 94% | google.com |

| Electrochemical | Hydrobromic Acid (HBr) | Electric Current | 97.12% | google.comresearchgate.net |

Table 3: Oxidative Bromination Techniques for N,3-Dimethylbenzamide Precursors

Electrochemical Synthesis for Controlled Bromination

Electrochemical synthesis offers a compelling alternative to traditional bromination methods, which often rely on hazardous reagents like liquid bromine and may suffer from poor selectivity and significant waste generation. By using electricity as a "traceless" reagent, electrochemical approaches provide a milder, more controlled, and inherently greener method for halogenation.

In the context of benzamide (B126) synthesis, electrochemistry can be employed for the regioselective installation of a bromine atom onto the aromatic ring. A typical setup involves an undivided cell with platinum electrodes. The substrate, such as 2-amino-N,3-dimethylbenzamide, is dissolved in a suitable solvent like tetrahydrofuran (THF) with a supporting electrolyte (e.g., dilute sulfuric acid) and a bromide source, such as hydrobromic acid. researchgate.net

The core advantages of this method include:

Mild Reaction Conditions : The bromination can be carried out at room temperature, eliminating the need for heating and reducing energy consumption. google.com

High Efficiency and Yield : By controlling the applied voltage and current, the generation of the brominating species (Br₂) from the bromide source can be precisely managed, leading to high current efficiency (often exceeding 90%) and excellent product yields (up to 97%). google.com

Enhanced Safety and Sustainability : This method avoids the direct handling of corrosive and toxic liquid bromine. google.com The in situ generation of the active brominating agent minimizes risks and environmental impact, aligning with the principles of green chemistry. google.com

Catalyst-Free Process : The reaction proceeds without the need for a catalyst, simplifying the process and purification steps. google.com

This technique demonstrates significant potential for industrial application due to its operational simplicity, cost-effectiveness, and favorable environmental profile. google.com

Catalytic Approaches to Benzamide Synthesis and Halogenation

Catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For a molecule like this compound, catalytic methods are instrumental in forming both the core amide bond and in introducing the bromine substituent with precision.

Transition Metal-Catalyzed Amidation (e.g., Buchwald-Hartwig type reactions)

The formation of the N-methylbenzamide core of the target molecule can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a staple in pharmaceutical and chemical manufacturing. wikipedia.orgresearchgate.net

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov

For the synthesis of an N,3-dimethylbenzamide precursor, this reaction could involve coupling a suitable aryl halide (e.g., 2-chloro-3-methylbenzoic acid or its ester) with methylamine. The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for achieving high yields. nih.gov Sterically hindered phosphine ligands, such as XPhos or t-BuXPhos, have been developed to improve the efficiency and scope of these reactions, allowing even challenging couplings to proceed under milder conditions. nih.gov

Key Components of a Buchwald-Hartwig Amidation:

Palladium Catalyst : Precursors like Pd(OAc)₂ or [Pd(allyl)Cl]₂ are commonly used.

Phosphine Ligand : Crucial for stabilizing the palladium center and facilitating the catalytic cycle. Examples include BINAP, DPPF, and bulky biarylphosphines. wikipedia.org

Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine. nih.gov

Solvent : Anhydrous, non-polar solvents like toluene or dioxane are typically employed. nih.gov

C-H Activation and Functionalization for Bromine Installation

Direct C-H activation is a highly atom-economical strategy that allows for the functionalization of unactivated C-H bonds, bypassing the need for pre-functionalized starting materials. sigmaaldrich.commdpi.com In the synthesis of this compound, this approach could be used to install the bromine atom directly onto the N,3-dimethylbenzamide scaffold.

The amide group itself can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position. mdpi.comnih.gov This inherent directing ability allows for high regioselectivity. Catalysts based on palladium, rhodium, or cobalt are often employed for this type of transformation. ibs.re.krresearchgate.net The reaction typically involves the coordination of the amide's oxygen to the metal center, forming a metallacyclic intermediate that facilitates the cleavage of the proximal C-H bond. This is followed by a halogenation step using a bromine source like N-bromosuccinimide (NBS).

While direct C-H bromination of this specific substrate is an area of ongoing research, the principles of directed C-H functionalization provide a clear and promising pathway for its synthesis, offering a more streamlined and efficient route compared to classical multi-step sequences. sigmaaldrich.com

Photoredox Catalysis in Halogenated Amide Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. nih.govresearchgate.net This methodology can be applied to the synthesis of halogenated amides through several pathways.

One approach involves the photoredox-catalyzed bromination of the aromatic ring. In this process, a photocatalyst (such as an iridium complex or an organic dye like erythrosine B) absorbs visible light and enters an excited state. nih.govacs.org This excited catalyst can then activate a mild bromine source, like N-bromosuccinimide (NBS), by amplifying the electrophilicity of the bromine atom. nih.gov This highly reactive "Br+" equivalent can then efficiently brominate electron-rich aromatic rings under neutral conditions, avoiding the harsh acids often required in traditional electrophilic aromatic substitution. nih.gov

Alternatively, photoredox catalysis can facilitate the synthesis of the amide bond itself. nih.govresearchgate.net These methods often proceed via radical intermediates, offering reaction pathways that are complementary to traditional transition-metal-catalyzed methods. researchgate.netnih.gov For example, a photoredox-catalyzed process could be designed to couple an aryl radical (generated from an aryl halide) with a nitrogen-containing component. The convergence of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has further expanded the scope of C-N bond formation. rsc.org

Optimization of Reaction Parameters for Enhanced Yields and Purity

Achieving optimal yield and purity in the synthesis of this compound requires a systematic approach to the optimization of reaction parameters. Whether employing electrochemical, transition-metal-catalyzed, or photoredox methods, careful tuning of each variable is essential.

Key parameters for optimization include:

Catalyst and Ligand Selection : In catalytic reactions, the choice of metal (e.g., Pd, Cu, Ni) and, critically, the supporting ligand can dramatically influence reaction rate, yield, and selectivity.

Solvent : The polarity and coordinating ability of the solvent can affect reactant solubility, catalyst stability, and the reaction mechanism.

Base : The strength and nature of the base are crucial in reactions like the Buchwald-Hartwig amination to ensure efficient deprotonation without causing side reactions.

Temperature : While many modern methods aim for room-temperature reactions, temperature can be a key variable to control reaction rates and minimize byproduct formation.

Reactant Concentration : Adjusting the concentration of reactants can influence reaction kinetics and, in some cases, suppress side reactions.

Reaction Time : Monitoring the reaction progress over time is necessary to identify the point of maximum product formation and avoid degradation.

The following interactive table illustrates a hypothetical optimization study for a transition metal-catalyzed synthesis, demonstrating how systematically varying parameters can lead to an improved outcome.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | BINAP | K₂CO₃ | Toluene | 100 | 68 |

| 3 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | Toluene | 100 | 75 |

| 4 | Pd(OAc)₂ (2) | XPhos | NaOt-Bu | Toluene | 100 | 92 |

| 5 | Pd(OAc)₂ (2) | XPhos | NaOt-Bu | Dioxane | 100 | 89 |

| 6 | Pd(OAc)₂ (2) | XPhos | NaOt-Bu | Toluene | 80 | 95 |

| 7 | Pd(OAc)₂ (1) | XPhos | NaOt-Bu | Toluene | 80 | 94 |

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The development of synthetic routes for this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

The advanced methodologies discussed align with these principles in several key ways:

Prevention (Principle 1) : Catalytic methods, by their nature, reduce waste compared to stoichiometric reactions, as the catalyst is used in small amounts and regenerated. acs.org

Atom Economy (Principle 2) : C-H activation pathways are highly atom-economical as they avoid the use of pre-functionalized substrates, incorporating most of the atoms from the reactants into the final product. acs.org

Less Hazardous Chemical Syntheses (Principle 3) : Electrochemical synthesis avoids the use of highly corrosive and toxic liquid bromine. google.comskpharmteco.com Photoredox catalysis often uses benign visible light as the energy source and can reduce the need for harsh reagents. nih.gov

Safer Solvents and Auxiliaries (Principle 5) : Ongoing research focuses on replacing traditional organic solvents with greener alternatives, such as water or bio-renewable solvents, in catalytic reactions. sigmaaldrich.com

Design for Energy Efficiency (Principle 6) : Electrochemical and photoredox methods that operate at ambient temperature and pressure significantly reduce the energy demands of the synthesis compared to routes requiring high heat. yale.edusigmaaldrich.com

Use of Catalysis (Principle 9) : Transition metal, photoredox, and electro-catalytic approaches are superior to stoichiometric reagents, offering greater selectivity and minimizing waste. yale.eduacs.org

By embracing these principles, chemists can develop synthetic pathways for this compound that are not only scientifically elegant and efficient but also environmentally responsible and sustainable for future applications. epa.gov

Reactivity Profiles and Transformative Organic Reactions of 2 Bromo N,3 Dimethylbenzamide

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a focal point for numerous synthetic transformations. Its reactivity is influenced by the electronic effects of the ortho-methyl group and the meta-amide group. This section details the primary reaction pathways involving the aryl bromide.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com In 2-Bromo-N,3-dimethylbenzamide, the N,3-dimethylamide group is in the meta position, and the methyl group is in the ortho position.

Methyl groups are electron-donating, which destabilizes the carbanionic intermediate required for an SNAr reaction. While the amide group is electron-withdrawing, its effect is significantly diminished from the meta position. Consequently, the aromatic ring is not sufficiently activated for SNAr reactions under standard conditions. Analogous compounds like 2-Bromo-1,3-dimethylbenzene are known to be inert to nucleophilic aromatic substitution, even with very strong bases like sodium amide, because the electron-donating nature of the methyl groups deactivates the ring toward nucleophilic attack. askfilo.com Therefore, this compound is generally unreactive in SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille) for Carbon-Carbon Bond Formation

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. rsc.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org It has been successfully applied to ortho-substituted bromoanilines, demonstrating its utility for sterically hindered substrates. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.govlibretexts.org

Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The Stille reaction is highly versatile, though the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

These reactions provide powerful methods for elaborating the core structure of this compound, as summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(0) complex + Base | Biaryl or Alkyl-aryl compound |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Arylalkyne |

| Heck | Alkene | Pd(0) complex + Base | Substituted Alkene |

| Stille | Organostannane | Pd(0) complex | Biaryl or Vinyl-aryl compound |

Formation of Organometallic Reagents (e.g., Lithiation, Grignard Formation)

The bromine atom can be replaced by a metal, such as magnesium or lithium, to form highly reactive organometallic reagents. These reagents act as potent carbon nucleophiles.

Grignard Formation: Aryl bromides react with magnesium metal in an ether solvent (like diethyl ether or THF) to form Grignard reagents (R-MgX). adichemistry.comwikipedia.orglibretexts.org The formation of a Grignard reagent from this compound must be conducted under carefully controlled, anhydrous conditions. wikipedia.org A significant challenge is the potential for the newly formed Grignard reagent to react with the amide group of another molecule. However, carrying out the reaction at low temperatures (-78 °C) using highly activated magnesium (Rieke magnesium) can successfully generate functionalized Grignard reagents while preserving functionalities like esters or nitriles, suggesting the amide group could also be tolerated under these conditions. cmu.eduresearchgate.net

Lithiation: Organolithium reagents can be prepared through a lithium-halogen exchange reaction, where an existing organolithium compound (like n-butyllithium) is used to swap the bromine atom for lithium. This is often faster and occurs under milder conditions than direct reaction with lithium metal.

The resulting organometallic intermediates are valuable for subsequent reactions with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. libretexts.org

Transformations of the N,3-Dimethylamide Functionality

The tertiary amide group in this compound also possesses distinct reactivity, allowing for transformations that alter the oxidation state or substitution at the nitrogen center.

Reductive Functionalization to Amine Derivatives

Tertiary amides can be reduced to the corresponding tertiary amines. This transformation is a key step for converting the carbonyl functionality into a methylene (B1212753) group (C=O → CH₂).

Commonly used reducing agents for this purpose include:

Borane-tetrahydrofuran complex (BH₃·THF): This reagent is effective for the reduction of amides to amines and is often preferred for its selectivity. researchgate.net

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing amides, esters, and carboxylic acids.

The reaction converts this compound into (2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine. This reduction must be performed under anhydrous conditions.

| Reagent | Conditions | Product |

| Borane-THF complex | Anhydrous THF, reflux | (2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine |

| Lithium aluminum hydride | Anhydrous ether/THF, reflux | (2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of this compound is not feasible because, as a tertiary amide, it lacks the acidic N-H proton necessary for these reactions to occur under standard conditions. researchgate.netrsc.org

However, transformations involving the N-methyl group are possible through more complex, multi-step pathways. For instance, oxidative C–N bond cleavage can be employed to remove the N-methyl group, which could then potentially be followed by the introduction of a different alkyl or acyl group. Iodine-catalyzed oxidative acylation has been used to convert various tertiary amines into amides by cleaving a C-N bond, suggesting that related methodologies might be developed for tertiary amides. thieme-connect.com Such transformations are not direct N-alkylation/acylation reactions but represent a synthetic route to achieve analogous structural modifications.

Hydrolysis and Amide Cleavage Reactions

The amide functional group is characterized by its significant resonance stabilization, rendering it relatively inert to nucleophilic attack compared to other carbonyl derivatives. Consequently, the hydrolysis of amides, including this compound, typically requires forcing conditions such as strong acids or bases and elevated temperatures.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The cleavage of the C-N bond is facilitated by the protonation of the nitrogen atom, which makes the amine a better leaving group.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, from which the amide C-N bond is cleaved to release a carboxylate salt and methylamine.

Beyond classical hydrolysis, transition-metal-catalyzed reactions have emerged as powerful methods for amide bond cleavage under milder conditions. nih.govresearchgate.net These strategies often involve the coordination of a metal center to the amide, which activates the C-N bond towards cleavage. researchgate.net For instance, palladium and gold complexes have been utilized to catalyze the cleavage of amide bonds through various mechanisms, including oxidative addition or π-acid activation. nih.gov While specific studies on this compound are not prevalent, the general principles of these metal-catalyzed transformations suggest its potential susceptibility to such cleavage reactions, providing pathways to 2-bromo-3-methylbenzoic acid or its derivatives. nih.govscribd.com

Table 1: General Conditions for Amide Bond Cleavage

| Cleavage Method | Reagents/Catalysts | Typical Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) | High temperature, aqueous media | Carboxylic acid, Amine salt |

| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | High temperature, aqueous media | Carboxylate salt, Amine |

| Metal-Catalyzed Cleavage | Pd, Au, Ni, Mn complexes | Milder temperatures, organic solvents | Carboxylic acid derivatives (e.g., esters) |

Aromatic Ring Functionalization and Derivatization Beyond the Bromine Position

The aromatic ring of this compound is substituted with three groups: a bromine atom, a methyl group, and an N,N-dimethylcarboxamido group. The regiochemical outcome of further electrophilic aromatic substitution is dictated by the cumulative electronic and steric effects of these substituents.

Bromo Group: An ortho-, para-directing deactivator.

Methyl Group: An ortho-, para-directing activator.

N,3-dimethylbenzamide Group: A meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group.

The positions on the aromatic ring are influenced as follows:

Position 4: Ortho to the methyl group and meta to the bromo and amide groups.

Position 5: Para to the bromo group and meta to the methyl and amide groups.

Position 6: Ortho to both the bromo and methyl groups.

Considering these directing effects, electrophilic substitution is most likely to occur at the positions activated by the ortho, para-directing groups and least sterically hindered. The position para to the bromine (position 5) is a potential site for functionalization. Indeed, a related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, can be converted to 2-amino-5-cyano-N,3-dimethylbenzamide, demonstrating that the 5-position is reactive. googleapis.com Nitration of a similar benzamide (B126) structure to yield 2-Bromo-N,N-dimethyl-3-nitrobenzamide suggests that functionalization adjacent to the amide group is also possible under certain conditions. bldpharm.com Steric hindrance from the existing substituents, particularly at position 6, would likely make substitution at this site less favorable.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | 2 | Deactivating (Inductive) | Ortho, Para |

| -CH₃ | 3 | Activating (Hyperconjugation) | Ortho, Para |

| -C(O)N(CH₃)₂ | 1 | Deactivating (Resonance/Inductive) | Meta |

Cascade Reactions and Annulation Strategies Initiated by this compound

Cascade reactions, which involve a series of intramolecular transformations, and annulation strategies, which build new rings onto an existing structure, represent efficient methods in synthetic organic chemistry. The structure of this compound contains two key functional handles—the aryl bromide and the amide group—that can be exploited in such transformations.

The carbon-bromine bond is a versatile starting point for a multitude of palladium-catalyzed cross-coupling reactions. libretexts.org This reactivity could initiate a cascade sequence. For example, a Heck reaction could introduce a vinyl group, which could then participate in an intramolecular reaction with another part of the molecule. Similarly, a Sonogashira coupling could install an alkyne, a common precursor for cyclization and annulation reactions.

While specific cascade or annulation reactions starting from this compound are not extensively documented, its structure lends itself to potential applications in transition-metal-free annulation strategies. For instance, reactions with isothiocyanates under basic conditions have been used to construct benzo[d]imidazo[2,1-b]thiazole derivatives from related o-bromoaryl compounds, suggesting a possible reaction pathway. scribd.com Such strategies could involve the initial formation of a C-S or C-N bond at the bromine position, followed by an intramolecular cyclization involving the amide nitrogen or carbonyl oxygen, leading to complex heterocyclic systems.

Table 3: Potential Annulation Strategies for this compound

| Reaction Type | Potential Coupling Partner | Catalyst/Conditions | Potential Product Class |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Alkenes with pendant nucleophiles | Pd catalyst, base | Fused heterocyclic systems |

| Copper-Catalyzed Annulation | 1,3-Dicarbonyl compounds | Cu catalyst, base | Benzofuranone derivatives |

| Transition-Metal-Free Annulation | Isothiocyanates, Azirines | Base (e.g., Cs₂CO₃) | Thiazole-fused heterocycles |

Elucidation of Reaction Mechanisms and Kinetics for Key Transformations

The most significant and well-studied transformations for aryl bromides like this compound are palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki, Stille, and Heck couplings, proceeds through a common catalytic cycle. libretexts.org

The cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. researchgate.net The rate of this step is dependent on the halide, with reactivity generally following the order I > Br > OTf > Cl. libretexts.org

The next step is transmetalation (in Suzuki or Stille reactions) or migratory insertion (in Heck reactions). In a Suzuki coupling, a boronic acid (in the form of an 'ate' complex) transfers its organic group to the palladium center, displacing the halide. libretexts.orgresearchgate.net This step requires a base to activate the organoboron reagent.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 4: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Mechanistic Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | Pd(0) complex, Aryl-Pd(II)-Br complex |

| Transmetalation | An organometallic reagent transfers its organic group to the Pd(II) center. | Aryl-Pd(II)-R complex |

| Reductive Elimination | The two organic ligands on the Pd(II) center couple, forming the product and regenerating Pd(0). | Pd(0) catalyst, C-C coupled product |

Computational Chemistry and Theoretical Investigations of 2 Bromo N,3 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Bromo-N,3-dimethylbenzamide. These theoretical methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds within the molecule.

Analysis of related benzamide (B126) structures using DFT reveals key features that are likely applicable to this compound. For instance, the amide group's nitrogen and oxygen atoms are typically the primary donor atoms in coordination chemistry. DFT calculations on benzamide complexes with metal ions like Zn(II) have shown that coordination predominantly occurs through the oxygen atom. This is attributed to the distribution of atomic charges and electrostatic potentials, which can be precisely calculated.

Furthermore, the substitution pattern on the benzene (B151609) ring significantly influences the electronic properties. A bromine atom at the ortho position and a methyl group at the meta position will inductively and mesomerically affect the electron density of the aromatic ring and the amide moiety. DFT studies on substituted benzamides have shown that such substitutions can alter the molecule's reactivity and intermolecular interactions. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group will create a specific electronic landscape that can be mapped using DFT.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details on hyperconjugative interactions and charge delocalization within the molecule. These calculations can quantify the stabilization energies associated with electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the aromatic system and the carbonyl group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the molecule's potential energy surface and dynamic behavior.

For substituted benzamides, a key conformational feature is the torsion angle (ω) between the carbonyl group and the phenyl ring. Studies on N,N-dimethylbenzamide have shown that this angle is influenced by the substituents on the ring. For instance, in N,N-dimethylbenzamide, the calculated CO/phenyl torsional angle can vary significantly depending on the computational method used, with values around 40° to 90° being reported. The presence of an ortho-substituent, such as the bromine atom in this compound, is expected to have a substantial impact on this angle due to steric hindrance. In 2-chloro and 2-fluoro benzamides, both cis and trans conformers (relative to the ortho-substituent and the carbonyl oxygen) are possible, and their relative stability is influenced by factors like intramolecular hydrogen bonding and solvent effects. For this compound, a similar equilibrium between cis

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-Bromo-N,3-dimethylbenzamide, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). In a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum of this compound displays characteristic signals corresponding to its structure. rsc.org The aromatic protons appear as distinct multiplets in the downfield region, while the two methyl groups (N-methyl and aryl-methyl) and the N-H proton have specific chemical shifts and multiplicities. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound, recorded at 150 MHz in CDCl₃, shows nine distinct signals, corresponding to the nine carbon atoms in the structure. rsc.org The carbonyl carbon of the amide group is typically observed at the lowest field, while the aromatic and methyl carbons appear at characteristic chemical shifts. rsc.org

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

The combined data from these NMR techniques provides a comprehensive and definitive assignment of the molecular structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org | ¹H NMR (600 MHz) | | ¹³C NMR (150 MHz) | | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.49 (d, J=7.8 Hz, 1H) | Aromatic CH | 168.1 | C=O (Amide) | | 7.29 (t, J=7.8 Hz, 1H) | Aromatic CH | 138.8 | Aromatic C | | 7.15 (d, J=7.7 Hz, 1H) | Aromatic CH | 137.2 | Aromatic C | | 6.13 (s, 1H) | NH | 133.1 | Aromatic C | | 3.01 (d, J=4.9 Hz, 3H) | N-CH₃ | 129.8 | Aromatic C | | 2.44 (s, 3H) | Ar-CH₃ | 127.8 | Aromatic C | | | | 119.0 | Aromatic C | | | | 26.8 | N-CH₃ | | | | 21.6 | Ar-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm).

For this compound, HRMS analysis provides an experimental m/z value that can be compared to the calculated theoretical mass. The calculated exact mass for the protonated molecule [C₉H₁₁BrNO + H]⁺ is 228.0024. rsc.org Experimental data confirms this with a measured value of 228.0031, which is well within the acceptable error margin, thus validating the elemental formula C₉H₁₁BrNO. rsc.org

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

Analysis of the fragmentation patterns observed in the mass spectrum (often through tandem MS/MS experiments) can further corroborate the structure. Common fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the carbonyl group.

Loss of the bromine atom (Br•).

Cleavage of the N-methyl group.

Fragmentation of the aromatic ring.

Studying these fragments allows for a piece-by-piece confirmation of the molecular structure deduced from NMR.

Table 2: HRMS Data for this compound rsc.org

| Parameter | Value |

|---|---|

| Ionization Mode | ESI-TOF |

| Molecular Formula | C₉H₁₁BrNO |

| Adduct | [M+H]⁺ |

| Calculated m/z | 228.0024 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

For this compound, the FTIR spectrum would be expected to show strong absorptions corresponding to:

N-H stretch: A moderate to sharp band around 3300 cm⁻¹.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.

C=O stretch (Amide I band): A very strong, sharp absorption typically in the range of 1630-1680 cm⁻¹.

N-H bend (Amide II band): A strong band around 1550 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretch: In the 1200-1350 cm⁻¹ region.

C-Br stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds give strong signals in the IR, the more symmetric aromatic ring vibrations and the C-Br bond often produce strong signals in the Raman spectrum. The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | ~1550 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-N | Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial arrangement of atoms, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, including the relative orientation of the N-methyl amide group and the substituents on the benzene (B151609) ring.

Furthermore, the resulting crystal structure reveals how the molecules pack together in the crystal lattice. This analysis identifies intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and the carbonyl oxygen of another) and π-stacking of the aromatic rings. Understanding these interactions is crucial for interpreting the physical properties of the solid material, such as its melting point and solubility. While no public crystal structure data for this compound is currently available, this technique remains the gold standard for absolute structure determination in the solid phase.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring (e.g., HPLC, GC, TLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography.

Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. Crude this compound synthesized in the lab can be purified by passing it through a silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of heptane (B126788) and ethyl acetate), separating it from unreacted starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the quantitative analysis of sample purity. Using a reverse-phase column (e.g., C18), a specific mobile phase, and a detector (e.g., UV-Vis), a sharp, single peak at a characteristic retention time would indicate a high degree of purity for a sample of this compound. The area of the peak is proportional to the concentration, allowing for precise quantification.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is another excellent technique for purity assessment. Coupled with a mass spectrometer (GC-MS), it can simultaneously separate and identify components of a mixture, making it a powerful tool for analyzing reaction outcomes.

In-situ Spectroscopic Monitoring Techniques for Reaction Progress (e.g., Inline FTIR, Raman Spectroscopy)

Modern process analytical technology (PAT) utilizes in-situ spectroscopic techniques to monitor chemical reactions in real-time, providing valuable kinetic and mechanistic data without the need for sampling. patsnap.com

Inline FTIR: By inserting a probe directly into the reaction vessel, inline FTIR can track the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.gov For the synthesis of this compound (e.g., from 2-bromo-3-methylbenzoic acid and methylamine), one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic N-H and C=O (Amide I) bands of the product. This allows for precise determination of the reaction endpoint and optimization of reaction conditions.

Inline Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or polar solvent systems where water absorption can interfere with FTIR. rsc.org It can be used to follow the formation of the amide bond and changes in the aromatic ring substitution pattern during the synthesis of this compound, providing complementary data to FTIR. chemrxiv.org These in-situ techniques enable a deeper understanding of the reaction dynamics, leading to improved process control and efficiency. patsnap.com

Applications of 2 Bromo N,3 Dimethylbenzamide As a Versatile Synthetic Building Block and Intermediate

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The ortho-bromo-N-alkylbenzamide motif is a well-established precursor for the synthesis of nitrogen-containing heterocycles through intramolecular and intermolecular cyclization reactions. While specific examples detailing the cyclization of 2-Bromo-N,3-dimethylbenzamide are not extensively documented, its utility can be inferred from analogous transformations of similar substrates. One potent example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.com

This method demonstrates a novel pathway to N-heterocycles where the aryl bromide and the amide nitrogen are both incorporated into the new ring system. In a typical reaction, a substrate like 2-bromo-N-methylbenzamide (a close structural analog to this compound) is reacted with a carbodiimide (B86325) in the presence of a cobalt catalyst and a reducing agent. mdpi.com This process is believed to proceed through a five-membered aza-cobaltacycle intermediate, which then undergoes nucleophilic addition and substitution to yield the final heterocyclic product. mdpi.com The reaction is tolerant of various substituents, suggesting that this compound would be a viable substrate for generating the corresponding isoindolinone derivative. mdpi.com

Table 1: Example of Cobalt-Catalyzed Cyclization for Heterocycle Synthesis This table is based on the reaction of an analogous substrate, 2-bromo-N-methylbenzamide.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

Data sourced from a study on cobalt-catalyzed cyclization reactions. mdpi.com

This synthetic strategy highlights the potential of this compound as a building block for creating fused bicyclic systems containing nitrogen, which are prevalent scaffolds in medicinal chemistry and materials science.

Intermediate in the Construction of Complex Organic Architectures

The structural core of this compound is a key component in the synthesis of complex, high-value organic molecules, particularly in the agrochemical industry. Its derivative, 2-amino-5-bromo-N,3-dimethylbenzamide, is a pivotal intermediate in the production of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. These compounds function by targeting insect ryanodine (B192298) receptors and represent a significant class of modern crop protection agents.

The synthesis of these complex insecticides relies on the robust and scalable preparation of the 2-amino-5-bromo-N,3-dimethylbenzamide core. This intermediate is then subjected to a crucial cyanation step, where the bromine atom is replaced with a cyano group. This transformation is typically achieved using a palladium-catalyzed reaction with a cyanide source like zinc cyanide (Zn(CN)₂) or through the use of alkali metal cyanides like sodium cyanide (NaCN) with a copper(I) iodide catalyst.

For instance, a patent describes the conversion of 2-amino-5-bromo-N,3-dimethylbenzamide to 2-amino-5-cyano-N,3-dimethylbenzamide. This reaction effectively transforms the aryl bromide into a key benzonitrile (B105546) derivative, which is further elaborated through multiple steps to construct the final complex pyrazole-containing insecticidal product.

Table 2: Key Transformation of a this compound Derivative

| Starting Material | Reagents | Product | Application of Product |

|---|

This transformation is a critical step in the synthesis of complex agrochemicals.

This application underscores the role of the this compound framework not just as a precursor, but as a fundamental building block whose core structure is retained within the final, complex molecular architecture.

Role in the Design and Synthesis of Ligands for Catalysis

In the field of catalysis, organic molecules known as ligands are used to bind to a central metal atom, thereby modifying its reactivity and selectivity. Aryl halides, particularly aryl bromides, are common starting points for the synthesis of sophisticated ligands used in transition-metal catalysis. The bromine atom on this compound can be readily transformed through powerful cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination.

These reactions would allow for the covalent attachment of phosphine (B1218219), amine, or heterocyclic moieties—functional groups known to coordinate effectively with metals such as palladium, rhodium, and copper. For example, a Suzuki coupling could introduce a phenyl group bearing a diphenylphosphine (B32561) substituent, creating a phosphine ligand. The benzamide (B126) portion of the molecule could also play a secondary role, influencing the steric and electronic properties of the resulting ligand or providing an additional coordination site.

While the chemical functionalities of this compound make it a suitable candidate for ligand synthesis, a review of the scientific literature does not show prominent, specific examples of its use for this application. Nonetheless, its potential as a precursor remains high due to the well-established reactivity of its aryl bromide group.

Utilization in the Development of Functional Materials as a Monomer or Component (Focus on Synthetic Role)

Functional materials, such as conjugated polymers, often derive their unique electronic and optical properties from an extended system of alternating single and multiple bonds. The synthesis of these materials frequently relies on the polymerization of monomeric units through cross-coupling reactions. Aryl dihalides are common monomers for step-growth polymerization, and functionalized mono-halides like this compound can be used to introduce specific side chains or to act as end-capping agents, controlling the polymer's molecular weight and properties.

The reactive bromine atom of this compound allows it to be incorporated into a polymer backbone via reactions like Suzuki or Sonogashira coupling. If coupled with a molecule containing two boronic acid groups or two terminal alkynes, the benzamide unit could be integrated into a polymer chain. The N,3-dimethylbenzamide moiety would serve as a pendant group, influencing the polymer's solubility, thermal stability, and intermolecular interactions.

However, similar to its application in ligand synthesis, there is a lack of specific, published research demonstrating the use of this compound as a monomer or component in the development of functional materials. Its structural features are theoretically amenable to such applications, but this potential has not yet been extensively explored or reported in the available literature.

Future Research Directions and Emerging Challenges in the Chemistry of 2 Bromo N,3 Dimethylbenzamide

Development of Novel, Highly Efficient, and Stereoselective Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 2-Bromo-N,3-dimethylbenzamide is foundational to its application. While traditional methods exist, future efforts will concentrate on developing more efficient and selective routes.

Directed Ortho-Metalation (DoM): The amide functional group is a powerful directing metalation group (DMG). wikipedia.org Research will likely focus on refining DoM protocols, which involve the deprotonation of the ortho-position by a strong base (like an alkyllithium), facilitated by coordination to the amide's Lewis basic heteroatom. wikipedia.orgorganic-chemistry.orgbaranlab.org This approach allows for the highly regioselective introduction of the bromine atom. The challenge lies in managing the reactivity of strong bases and ensuring compatibility with other functional groups.

C–H Activation: A more atom-economical and step-efficient strategy involves the direct C–H activation and subsequent functionalization of the N,3-dimethylbenzamide precursor. thieme-connect.com Palladium-catalyzed C–H activation, using the amide as an intrinsic directing group, can enable the regioselective introduction of a bromine atom without the need for pre-functionalization. researchgate.netbohrium.comresearchgate.net Future work will aim to develop cheaper, first-row transition metal catalysts (e.g., cobalt, nickel) for this transformation to enhance sustainability and reduce costs. nih.gov

Halodeboronation: A novel two-step, one-pot strategy involves an initial carbonyl-directed C-H borylation followed by a selective oxidative halodeboronation. This method harnesses the reactivity of boron to achieve precise ortho-halogenation of N-aryl amides under mild conditions, offering a practical and scalable solution. nih.govrsc.org

The development of stereoselective routes for derivatives of this compound, particularly those with chiral centers on the N-alkyl group or elsewhere, remains a significant challenge that will require the design of novel chiral catalysts and reaction conditions.

Exploration of Unprecedented Reactivity Profiles and Novel Transformations

The bromine atom in this compound is a versatile synthetic handle, primarily for cross-coupling reactions. However, future research will explore more novel transformations that leverage its unique electronic and steric environment.

Photoredox and Nickel Dual Catalysis: Emerging strategies combining nickel and photoredox catalysis enable the direct carbamoylation of aryl bromides at room temperature. researchgate.netresearchgate.net This one-electron approach can tolerate sensitive functional groups and could be applied to transform this compound into more complex amide structures. escholarship.org Similarly, visible light-mediated carbonylative amidation presents a powerful method for converting the aryl bromide into a new amide bond, offering scalability and atom economy. chemrxiv.org

Novel Coupling Partners: Beyond standard Suzuki, Buchwald-Hartwig, and Heck couplings, research will focus on using this compound with unconventional coupling partners. This includes C–H activation-based coupling where the compound could react with unactivated arenes, expanding the synthetic toolbox significantly. thieme-connect.com The amide directing group can also influence further functionalization of the aromatic ring. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to activate the C-Br bond or other positions on the molecule, providing a green alternative to traditional redox chemistry. Exploring the electrochemical reactivity profile of this compound could unlock new reaction pathways.

A key challenge is managing the influence of the ortho-amide directing group, which can either facilitate or hinder certain transformations through steric or electronic effects. Understanding and controlling this influence is crucial for developing predictable and high-yielding reactions.

Integration of Advanced Computational Approaches for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational approaches can provide profound insights and accelerate discovery.

Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for proposed synthetic routes or novel transformations. researchgate.netresearchgate.net This allows researchers to understand the underlying mechanisms of reactions, such as C–H activation or photoredox cycles, and to rationalize observed regioselectivity and reactivity. researchgate.net

Predictive Modeling: By calculating molecular properties like electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies, computational models can predict the most likely sites of reactivity on the this compound scaffold. tandfonline.com This predictive power can guide experimental design, saving time and resources by prioritizing reactions with a higher probability of success.

Catalyst Design: For transition-metal-catalyzed reactions, DFT can be used to model catalyst-substrate interactions. This aids in the rational design of new ligands or catalysts with enhanced activity, selectivity, or stability, specifically tailored for transformations involving the this compound core.

The primary challenge in this area is the computational cost and accuracy required to model complex reaction systems involving multiple components and transient intermediates. Continued advances in computational power and theoretical methods will be essential to overcome these hurdles.

Table 1: Application of DFT in Analyzing Benzamide (B126) Derivatives

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT/B3LYP | Structural Optimization | Determines the most stable molecular conformation and geometric parameters. tandfonline.com |

| Frontier Molecular Orbitals (FMO) | Reactivity Analysis | Identifies electron-rich (HOMO) and electron-poor (LUMO) regions, predicting sites for nucleophilic and electrophilic attack. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Charge Distribution Analysis | Visualizes charge distribution to predict non-covalent interactions and reactive sites. tandfonline.com |

Implementation in Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives, modern technologies like flow chemistry and automated synthesis are critical.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions like halogenations and lithiations. rsc.orgresearchgate.netresearchgate.net Implementing the synthesis of this compound or its subsequent derivatization in a flow system can enhance safety, improve reproducibility, and facilitate scaling. beilstein-journals.org Reactions involving hazardous reagents or intermediates can be performed more safely as only small quantities are present in the reactor at any given time. semanticscholar.org

Automated Synthesis: Automated platforms can perform multiple reactions in parallel, significantly accelerating the creation of compound libraries based on the this compound scaffold. synplechem.comresearchgate.net These systems can automatically handle reagent dispensing, reaction execution, work-up, and purification, enabling high-throughput screening for drug discovery or materials science applications. rsc.orgnih.gov An automated electrochemical flow platform could further streamline library synthesis and reaction optimization. nih.gov

The main challenges include the initial cost of equipment and the need to adapt and optimize batch reaction conditions for continuous flow or automated parallel synthesis formats. Overcoming issues like reactor fouling or clogging is also a practical consideration in flow chemistry.

Investigation of Sustainable and Atom-Economical Methodologies

Green chemistry principles are increasingly guiding synthetic strategy. Future research on this compound will prioritize sustainability and efficiency.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric. primescholars.comjocpr.com Reactions like C–H activation are inherently more atom-economical than multi-step sequences that require protecting groups or pre-functionalization. researchgate.net

Green Solvents and Biocatalysis: Research will explore replacing traditional volatile organic solvents with greener alternatives, such as bio-based solvents or even water. mdpi.com Furthermore, the use of enzymes (biocatalysis) for amide bond formation or other transformations offers a highly selective and environmentally benign synthetic route. nih.govrsc.org

Energy Efficiency: Methodologies that operate at ambient temperature and pressure, such as photoredox catalysis, are preferable to energy-intensive processes requiring high heat. chemrxiv.org The development of catalytic systems that are reusable and based on earth-abundant metals aligns with the goals of sustainable chemistry. rsc.org

A significant challenge is to develop green methods that are as efficient, scalable, and versatile as their traditional counterparts. Demonstrating the economic viability of sustainable alternatives is crucial for their adoption in industrial settings.

Potential as a Modular Platform for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecules from a common starting point. This compound is an excellent candidate for a modular DOS platform.

Orthogonal Functionalization: The compound possesses at least two distinct points for diversification: the C-Br bond and the aromatic ring's remaining C-H positions. The bromine atom can be functionalized via a vast array of cross-coupling reactions. Subsequently, the amide directing group can be used to install another functional group at the C6 position via a second C-H activation event.

Scaffold Decoration: The core this compound scaffold can be "decorated" with various functional groups to rapidly generate a library of analogues. The N-methyl group could be replaced with other alkyl or aryl groups, and the methyl group on the ring could be modified, adding further dimensions of diversity.

Build/Couple/Pair Strategy: This DOS strategy can be applied by first building the core scaffold, coupling it with a diverse set of reactants at the bromine position, and then inducing an intramolecular pairing reaction (e.g., cyclization) to create complex, polycyclic architectures.

The challenge in DOS is to design synthetic pathways that can tolerate a wide range of functional groups and reliably produce diverse skeletal structures. Developing a robust and flexible synthetic sequence around the this compound core will be key to unlocking its potential in this area.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N,3-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include bromination of precursor benzamides using reagents like bromine or N-bromosuccinimide (NBS). Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature (0–80°C), and stoichiometry of reactants. For example, bromination at the ortho position may require directing groups like methyl or amide substituents to ensure regioselectivity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography or recrystallization. Confirm purity via melting point analysis and HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. Aromatic protons appear in 6.5–8.0 ppm, while methyl groups resonate at 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected [M+H]: ~257.0 Da).

- Infrared (IR) : Stretching vibrations for amide C=O (~1650 cm) and C-Br (~550 cm) .

Q. How is this compound typically used as an intermediate in organic synthesis?

- Applications :

- Suzuki Coupling : The bromine atom enables cross-coupling with boronic acids to generate biaryl derivatives.

- Amide Functionalization : React with Grignard reagents or undergo reduction to form secondary amines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinities.

- Control Experiments : Rule out assay interference from residual solvents (e.g., DMSO) using solvent-matched blanks .

- Example : Discrepancies in IC values for enzyme inhibition may arise from varying buffer pH or ionic strength, which alter protein-ligand interactions .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of this compound?

- Protocol :

Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB (e.g., 4U5J).

Docking : Use AutoDock Vina to predict binding poses, focusing on halogen bonding between bromine and backbone carbonyls.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residues (e.g., Lys123, Asp184) .

- Validation : Compare computational results with mutagenesis data (e.g., alanine scanning) to confirm critical interactions .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?

- SAR Workflow :

- Systematic Substitution : Replace bromine with Cl, F, or CF to evaluate electronic effects.

- Positional Isomerism : Synthesize 3-Bromo-N,2-dimethyl analogs to probe steric constraints.

- Biological Testing : Screen derivatives against target panels (e.g., 100-protein kinase assays) to map selectivity .

- Case Study : Fluorine substitution at the meta position increased solubility but reduced affinity for CYP450 enzymes, as shown in metabolic stability assays .

Q. How do researchers address challenges in crystallizing this compound for X-ray studies?

- Crystallization Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.